molecular formula C5H7N3S2 B3347989 N-(4-Methyl-1,3-thiazol-2-yl)thiourea CAS No. 14901-14-5

N-(4-Methyl-1,3-thiazol-2-yl)thiourea

Cat. No.: B3347989
CAS No.: 14901-14-5
M. Wt: 173.3 g/mol
InChI Key: BYBCWGVPPMADNO-UHFFFAOYSA-N
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Description

N-(4-Methyl-1,3-thiazol-2-yl)thiourea is a chemical hybrid scaffold that incorporates both a 2-aminothiazole moiety and a thiourea functional group, both of which are privileged structures in medicinal chemistry. This combination makes it a valuable intermediate for researchers designing and synthesizing novel bioactive molecules. The 2-aminothiazole core is a recognized pharmacophore present in various compounds with diverse biological properties, including anticancer and antimicrobial activities . The thiourea moiety, with its ability to act as both a hydrogen bond donor and acceptor, is known to improve interactions with biological targets and can contribute to lowering the toxicity of the resulting compounds . This compound serves as a key precursor in the development of potential therapeutic agents. Its structure is of significant interest in anticancer research, particularly in the search for novel tubulin inhibitors that bind to the colchicine site, a mechanism relevant for disrupting cell division in cancer cells . Furthermore, thiourea derivatives containing the 1,3-thiazole ring have demonstrated notable broad-spectrum antimicrobial activity against a range of Gram-positive bacteria (such as Staphylococcus aureus ) and Gram-negative bacteria, as well as antifungal effects . Researchers utilize this compound to generate new derivatives for evaluating their efficacy against drug-resistant microbial strains and their ability to inhibit specific bacterial enzymes like DNA gyrase and dihydrofolate reductase . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures and is strictly prohibited for human use.

Properties

IUPAC Name

(4-methyl-1,3-thiazol-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S2/c1-3-2-10-5(7-3)8-4(6)9/h2H,1H3,(H3,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBCWGVPPMADNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536999
Record name N-(4-Methyl-1,3-thiazol-2-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14901-14-5
Record name N-(4-Methyl-1,3-thiazol-2-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Methyl-1,3-thiazol-2-yl)thiourea can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1,3-thiazole-2-amine with thiocyanate in the presence of a suitable solvent, such as ethanol or methanol. The reaction typically proceeds under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-1,3-thiazol-2-yl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methyl-1,3-thiazol-2-yl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methyl-1,3-thiazol-2-yl)thiourea involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the thiazole ring significantly alter molecular properties. A comparison of key analogs is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Thiazole Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-(4-Methyl-1,3-thiazol-2-yl)thiourea 4-CH₃, 2-thiourea C₅H₈N₄S₂ 204.28 High H-bond capacity; kinase/antioxidant potential
N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 4-(3-Cl-4-F-C₆H₃), 2-acetamide C₁₁H₉ClFN₂OS 285.72 c-Abl kinase activation; enhanced lipophilicity
N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) 5-acetamide, 2-phenyl C₁₁H₁₁N₂OS 231.28 Benzimidazole-triazole conjugate; antimicrobial activity
Pritelivir (N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methylacetamide) 4-CH₃, 5-SO₂NH₂ C₁₅H₁₆N₄O₂S₂ 372.45 Antiviral (herpes); sulfonamide enhances solubility

Key Observations :

  • Electron-Withdrawing Groups : Halogens (e.g., Cl, F in compound 14) increase lipophilicity and may enhance membrane permeability but reduce solubility .
  • Thiourea vs.
  • Sulfonamide Functionality : Pritelivir’s sulfonamide group improves solubility and bioavailability, highlighting the trade-off between lipophilicity and pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-Methyl-1,3-thiazol-2-yl)thiourea, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-methyl-1,3-thiazol-2-amine with thiophosgene or isothiocyanates under anhydrous conditions in aprotic solvents (e.g., THF, DCM) yields the thiourea derivative . Optimization of pH (neutral to mildly basic) and temperature (0–25°C) improves regioselectivity. Coupling agents like EDC/NHS may enhance amide bond formation in related thiazole derivatives .
Key Reaction Parameters
Solvent: DCM/THF
Temperature: 0–25°C
Catalysts: None required
Yield Range: 60–85%

Q. How is the crystal structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s planar structure and hydrogen-bonding networks (e.g., N–H⋯S interactions) are resolved using SHELX programs for refinement . Intramolecular hydrogen bonds (e.g., N–H⋯O in analogs) stabilize the thioamide tautomer, as seen in related thioureas .

Q. What biological activities are associated with this compound, and how are they screened?

  • Methodological Answer : Antimicrobial and antiviral assays are common. For example, herpes simplex virus (HSV) inhibition is tested via plaque reduction assays (IC₅₀ values reported for analogs) . Antibacterial activity against Staphylococcus aureus is evaluated using broth microdilution (MIC: 8–32 µg/mL for thiourea derivatives) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products like disubstituted thioureas?

  • Methodological Answer : Kinetic control via slow reagent addition and low temperatures reduces polysubstitution. Chromatographic purification (e.g., silica gel with EtOAc/hexane) isolates the monomeric product. For scale-up, continuous flow reactors enhance reproducibility in related thiazole syntheses .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, solvent DMSO%). Normalize data using positive controls (e.g., acyclovir for antiviral assays) . Structure-activity relationship (SAR) studies on analogs (e.g., fluorophenyl-thiazole thioureas) clarify substituent effects .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) predicts binding to HSV thymidine kinase or bacterial dihydrofolate reductase. Experimental validation via SPR (surface plasmon resonance) measures affinity (KD values) . Thiourea’s sulfur atom may coordinate metal ions in enzyme active sites, as seen in transition-metal complexes .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Methodological Answer : Poor solubility in polar solvents complicates crystallization. Vapor diffusion with ethanol/water mixtures promotes crystal growth. For twinned crystals, SHELXD (dual-space algorithm) resolves phase problems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-Methyl-1,3-thiazol-2-yl)thiourea
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